molecular formula C9H12F3N3O2 B1532177 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate CAS No. 1223468-06-1

2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate

Cat. No. B1532177
M. Wt: 251.21 g/mol
InChI Key: VFEGCPQEKMGYQY-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate” is a chemical compound with the molecular formula C9H12F3N3O2 and a molecular weight of 251.21 g/mol . It has gained significant interest in the scientific community due to its potential applications in industry and research.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H12F3N3O2 . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, or UPLC data .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Imaging and Diagnostic Applications

Compounds with imidazole groups, similar to the one , have been explored for their diagnostic applications. For instance, TPA023B , an α2/α3/α5 subtype-selective γ-aminobutyric acid–A partial agonist, was studied using positron emission tomography (PET) for its dynamic receptor occupancy in the human brain, providing insights into its potential for neurological disorder treatments (Laere et al., 2008). Similarly, EF5 , a compound for imaging hypoxia in patients with head and neck cancer, illustrates the diagnostic application of fluorinated imidazole derivatives in oncology (Komar et al., 2008).

Therapeutic Research

The imidazole moiety is significant in medicinal chemistry, with compounds like imidazole propionate showing how microbiota-derived metabolites can impact metabolic diseases such as type 2 diabetes by impairing insulin signaling (Koh et al., 2018). This opens avenues for research into microbiota-targeted therapies for metabolic disorders.

Environmental and Safety Studies

Compounds similar in structure or function to 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate also find applications in environmental safety studies. For example, the assessment of perfluoroalkyl acids (PFAAs) in the population reveals concerns about environmental persistence and potential health impacts, suggesting a need for monitoring and regulating such compounds (Jiang et al., 2014).

Antifungal and Antimicrobial Research

Imidazole-based fungicides, such as prochloraz , underscore the role of these compounds in agricultural and environmental sciences, highlighting the balance between efficacy and safety in their application (Chen et al., 2013).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1-imidazol-1-ylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-7(4-15-3-2-13-6-15)14-8(16)17-5-9(10,11)12/h2-3,6-7H,4-5H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEGCPQEKMGYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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